Mirtazapine Bromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Mirtazapine Bromide is a tetracyclic antidepressant primarily used to treat major depressive disorder. It is known for its unique pharmacological profile, which includes noradrenergic and specific serotonergic actions. This compound is effective in treating depression, anxiety, and insomnia, and it has a favorable safety and tolerability profile .

準備方法

Synthetic Routes and Reaction Conditions: Mirtazapine Bromide can be synthesized through various methods. One common approach involves the cyclization of 1,2,3,4,10,14b-hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c]benzazepine. The reaction typically requires specific conditions, such as the presence of a strong base and an appropriate solvent .

Industrial Production Methods: In industrial settings, this compound is often produced using solid dispersion techniques to enhance its solubility and bioavailability. This involves incorporating the compound into various polymer types using solvent evaporation methods. The optimized formula is then subjected to physicochemical evaluation and bioavailability studies .

化学反応の分析

Reductive Coupling and Hydrogenolysis

Catalytic reductive coupling and hydrogenolysis are pivotal for introducing stereochemistry:

-

Photocatalytic Enantioselective Coupling : Ru(bpy)₃(PF₆)₂ and Sc(OTf)₃ enable reductive coupling of aromatic aldehydes with nitrones, achieving 94% enantiomeric excess (ee) .

-

Hydrogenolysis : Pd/C-catalyzed hydrogenolysis of vicinal hydroxyamino alcohol (2 ) in HCl yields ®-methamphetamine hydrochloride (3 ), a precursor for further functionalization .

Acid Chloride Intermediate Formation

Thionyl chloride (SOCl₂) facilitates acid chloride formation from carboxylic acid precursors, critical for subsequent AlCl₃-mediated Friedel-Crafts alkylation:

Reaction :

-

Compound 4 (10.0 g) + SOCl₂ (11.22 g) → Acid chloride 10 (10.63 g, 100% yield) .

-

10 + AlCl₃ (11.57 g) → Bromide-substituted product 11 (6.24 g, 66% yield) .

Spectroscopic Data :

-

IR : 2883, 1633, 1595 cm⁻¹ (C=O, aromatic C=C).

-

¹H NMR : δ 2.45 (s, 3H, CH₃), 3.03 (d, 1H), 6.87 (dd, 1H, aromatic) .

Reduction Reactions

Strong reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed for ketone-to-alcohol transformations:

-

NaBH₄/MeSO₃H : Reduces ketone intermediates at room temperature (2h) with 66% yield .

-

LiAlH₄ : Achieves near-quantitative reduction of lactams to alcohols (e.g., 21 → 23 , 97% yield) .

Enantiomeric Control and Purification

Dynamic kinetic resolution using chiral catalysts ensures high enantiopurity:

-

RuCl(TsDPEN) : Mediates ATH of ketones to alcohols with >90% ee .

-

Crystallization : Post-reduction crystallization in diisopropyl ether yields 99.5% purity .

Table 2: Key Spectroscopic Data

| Compound | IR Peaks (cm⁻¹) | ¹H NMR (δ, ppm) | Source |

|---|---|---|---|

| 11 | 2883, 1633, 1595 | 2.45 (s, 3H), 3.03 (d, 1H), 6.87 (dd, 1H) | |

| 21 | 3400 (OH), 1680 (C=O) | 4.43 (d, 1H), 4.89–4.93 (m, 1H) |

科学的研究の応用

Mirtazapine Bromide has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in various chemical reactions and studies.

Biology: Investigated for its effects on neurotransmitter systems and receptor binding.

Medicine: Primarily used to treat major depressive disorder, anxiety, and insomnia. .

Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems

作用機序

Mirtazapine Bromide is often compared with other antidepressants, such as:

Selective Serotonin Reuptake Inhibitors (SSRIs): this compound has a faster onset of action and is less likely to cause nausea or sexual dysfunction compared to SSRIs

Tricyclic Antidepressants (TCAs): this compound has a more favorable side effect profile, with fewer anticholinergic and cardiovascular effects

Other Tetracyclic Antidepressants: this compound is unique in its dual noradrenergic and serotonergic actions, which differentiate it from other tetracyclic antidepressants

類似化合物との比較

- Amitriptyline

- Nortriptyline

- Imipramine

- Clomipramine

Mirtazapine Bromide stands out due to its unique pharmacological profile and favorable safety and tolerability .

生物活性

Mirtazapine bromide is a tetracyclic antidepressant primarily used in the treatment of major depressive disorder. Its unique mechanism of action, pharmacokinetics, and therapeutic applications make it a compound of interest in both psychiatric and oncological research. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound functions through multiple pathways:

- Noradrenergic and Serotonergic Modulation : Mirtazapine acts as an antagonist at presynaptic α2-adrenergic receptors, enhancing the release of norepinephrine and serotonin. It also antagonizes serotonin receptors (5-HT2A, 5-HT2C, and 5-HT3), which contributes to its antidepressant effects .

- Histamine H1 Receptor Antagonism : This action is responsible for the sedative effects commonly associated with mirtazapine use .

Pharmacokinetics

Mirtazapine is characterized by:

- Absorption : Rapid and complete absorption with approximately 50% bioavailability due to first-pass metabolism .

- Distribution : A volume of distribution of about 107 ± 42 L, indicating extensive tissue distribution .

- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes (CYP2D6 and CYP3A4) into various active metabolites .

- Elimination : Approximately 75% of metabolites are excreted via urine, with a half-life ranging from 20 to 40 hours .

Therapeutic Applications

Mirtazapine has demonstrated efficacy beyond depression treatment:

- Anxiety Disorders : Rapid alleviation of anxiety symptoms has been reported in clinical settings .

- Insomnia : Its sedative properties make it effective for treating sleep disturbances .

- Oncology : Recent studies indicate that mirtazapine may inhibit tumor growth by modulating immune responses in cancer models. In BALB/c mice bearing colon carcinoma, mirtazapine treatment resulted in increased levels of serum interleukin-12 and enhanced survival rates compared to untreated controls .

Case Study 1: Anxiety and Agitation

A 90-year-old female patient exhibited rapid improvement in anxiety and agitation symptoms upon administration of mirtazapine. The patient demonstrated significant symptom relief within hours, confirming the drug's efficacy in non-depressive anxiety disorders .

Case Study 2: Depression and Insomnia

In a separate case, a patient with major depressive disorder and insomnia achieved resolution of symptoms after starting mirtazapine. The patient's mood improved significantly within two weeks, highlighting the drug's rapid onset of action .

Research Findings

Recent studies have explored various aspects of mirtazapine's biological activity:

特性

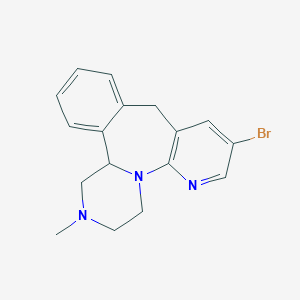

IUPAC Name |

17-bromo-5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrN3/c1-20-6-7-21-16(11-20)15-5-3-2-4-12(15)8-13-9-14(18)10-19-17(13)21/h2-5,9-10,16H,6-8,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGRONFJIVLWNSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC(=C4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00612920 |

Source

|

| Record name | 8-Bromo-2-methyl-1,2,3,4,10,14b-hexahydropyrazino[2,1-a]pyrido[2,3-c][2]benzazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00612920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61337-86-8 |

Source

|

| Record name | 8-Bromo-2-methyl-1,2,3,4,10,14b-hexahydropyrazino[2,1-a]pyrido[2,3-c][2]benzazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00612920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。